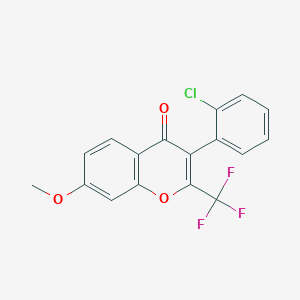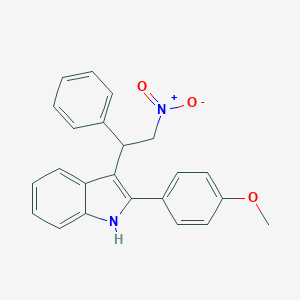
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic indole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole derivatives have been studied for their antibacterial potency. A study by Al-Hiari et al. (2006) on the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole demonstrated its activity against E. coli and S. aureus, highlighting the potential of these derivatives in antibacterial applications (Al-Hiari et al., 2006).
Antimicrobial and Antitumor Properties
Spiro- indole-pyrrolidine derivatives, closely related to 2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole, have been researched for their antimicrobial and antitumor effects. Sundar et al. (2011) reported that these derivatives are used as antimicrobial and antitumor agents, underlining their significance in pharmacology (Sundar et al., 2011).
Antioxidant and Cytotoxicity Properties
Goh et al. (2015) explored 6-methoxytetrahydro-β-carbolines, structurally similar to the compound , for their in vitro antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and varying cytotoxic activities, indicating their potential use in medical research (Goh et al., 2015).
Efflux Pump Inhibition in Bacteria
Ambrus et al. (2008) studied 2-aryl-1H-indoles for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This research, involving compounds like 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole, provides insights into the use of these molecules in combating antibiotic resistance in bacteria (Ambrus et al., 2008).
Topoisomerase I Inhibition
Kim et al. (1996) synthesized a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles, related to the compound , and evaluated them as inhibitors of topoisomerase I. The study's findings contribute to understanding the therapeutic potential of these molecules in cancer treatment (Kim et al., 1996).
Fluorescence Studies
Singh et al. (2009) investigated the interaction of 3-styrylindoles with bovine serum albumin using fluorescence spectroscopy. These compounds, including derivatives like 5-methoxy-3-[2-(4-nitrophenyl)ethenyl-E]-NH-indole, offer insights into the use of indole derivatives in studying protein interactions and structures (Singh & Asefa, 2009).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNJWLYIFAUUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B380772.png)
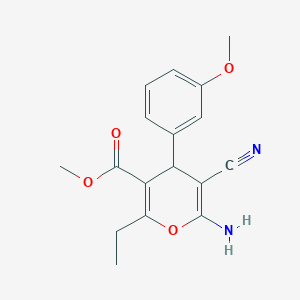
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B380775.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
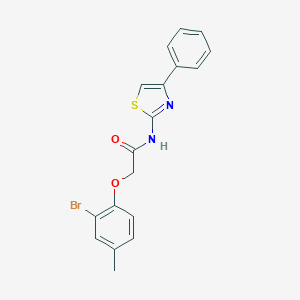
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B380781.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)


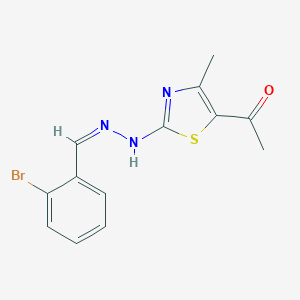
![3,4,5-Trimethoxybenzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazone](/img/structure/B380794.png)
